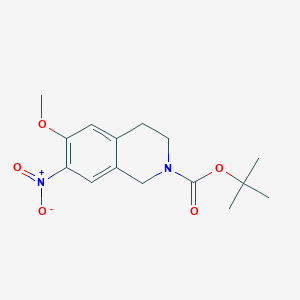

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Overview

Description

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the molecular formula C15H20N2O5 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), sodium borohydride (NaBH4)

Substitution: Alkyl halides, strong bases

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Reduction: Amino derivatives

Substitution: Various substituted isoquinoline derivatives

Oxidation: Quinoline derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibit promising anticancer properties. The nitro group in the compound can be reduced to an amine, potentially enhancing its biological activity against certain cancer cell lines. Studies have shown that derivatives of tetrahydroisoquinoline possess cytotoxic effects on various cancer types, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. The structural features of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Properties

Some studies suggest that isoquinoline derivatives can exhibit analgesic effects. The presence of the methoxy and nitro groups may influence the compound's interaction with pain receptors or pathways involved in pain perception. Further pharmacological studies are necessary to elucidate these effects fully .

Synthetic Intermediate

This compound is useful as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions—such as reduction and substitution—makes it a valuable building block for synthesizing more complex molecules .

Chiral Auxiliary

In asymmetric synthesis, this compound can be utilized as a chiral auxiliary due to its stereogenic centers. This application is critical in producing enantiomerically pure compounds that are essential in pharmaceuticals .

Derivatives and Modifications

The versatility of this compound allows for the development of various derivatives that may enhance its biological activity or selectivity towards specific targets. Modifications can include altering the nitro group or substituting different functional groups at various positions on the isoquinoline ring .

Potential Drug Conjugates

The compound may serve as a precursor for drug conjugates that target specific tissues or cells within the body. By linking it with other pharmacologically active moieties through a linker system, researchers can create targeted therapies with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoquinoline core can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Tetrahydroisoquinoline Derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

Nitroaromatic Compounds: Compounds with nitro groups that undergo similar bioreduction processes.

Methoxy-substituted Aromatics: Compounds with methoxy groups that participate in similar substitution reactions.

Uniqueness

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of its structural features, including the tert-butyl ester, methoxy, and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 1427460-20-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| Appearance | Solid |

| Purity | 97% |

| CAS Number | 1427460-20-5 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Cell Proliferation Inhibition : The compound has shown cytotoxic effects against colon carcinoma cells (HT-29) with an IC50 value indicating effective inhibition at concentrations as low as 150 nM after 24 hours of exposure. It disrupts the G0/G1 phase of the cell cycle and reduces the expression of cyclins and cyclin-dependent kinases in HepG2 liver cancer cells .

- Apoptotic Pathways : The compound is believed to induce apoptosis through mitochondrial pathways. It activates caspase-dependent pathways leading to cellular apoptosis characterized by loss of mitochondrial membrane potential and release of cytochrome C .

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various molecular targets involved in cancer progression:

- Cyclin-dependent Kinases (CDKs) : The compound acts as an inhibitor of CDK1, which is crucial for cell cycle regulation. By inhibiting CDK activity, it effectively halts the proliferation of cancer cells .

- Tumor Microenvironment Interaction : In vivo studies utilizing zebrafish xenotransplantation models have shown that treatment with this compound led to a minor regression of tumors at concentrations around 0.5 μM .

Study 1: In Vitro Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with notable morphological changes consistent with apoptosis.

Study 2: In Vivo Analysis

A study conducted on zebrafish models demonstrated the compound's ability to inhibit tumor growth. Treated embryos exhibited reduced tumor sizes compared to controls, suggesting promising therapeutic potential in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and nitro-group introduction. A general approach involves protecting the tetrahydroisoquinoline core with a tert-butyloxycarbonyl (Boc) group, followed by methoxy and nitro functionalization. For example, similar Boc-protected isoquinoline derivatives have been synthesized using alkylation and nitration reactions under controlled temperatures (20–25°C) with anhydrous solvents like dichloromethane . Optimizing stoichiometry (e.g., 1.2 equivalents of nitrating agents) and monitoring reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) improves yields (>90%) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the Boc-protected isoquinoline scaffold, methoxy, and nitro substituents. For instance, in related compounds, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with substitution patterns . Mass spectrometry (MS) with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.1 for similar derivatives) . Purity should be assessed via HPLC (>95% by UV detection at 254 nm) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact, as nitro-containing compounds may cause irritation . Work in a fume hood to minimize inhalation risks, and store the compound in a tightly sealed container under inert gas (e.g., argon) to prevent degradation . Spills should be neutralized with adsorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC .

- Humidity : Use desiccators with silica gel (0% RH) vs. saturated salt solutions (75% RH) to evaluate hygroscopicity .

- Light : Expose samples to UV light (365 nm) and compare NMR spectra pre- and post-exposure to detect photodegradation .

Q. What are common side reactions observed during the synthesis of nitro-substituted tetrahydroisoquinoline derivatives?

- Methodological Answer : Over-nitration (e.g., di-nitro byproducts) may occur if reaction times exceed 12 hours . Competing oxidation of the methoxy group to carbonyls can arise under strongly acidic nitration conditions. Mitigate this by using milder nitrating agents (e.g., nitric acid in acetic anhydride at 0°C) and quenching reactions with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can stereochemical complexity (e.g., conformational isomerism) in Boc-protected tetrahydroisoquinolines be resolved during synthesis?

- Methodological Answer : In derivatives like tert-butyl N-methyl-carbamates, dynamic ¹H NMR (e.g., at 500 MHz in DMSO-d6) can reveal conformers due to restricted rotation around the carbamate bond . Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Computational modeling (DFT or MD simulations) aids in predicting stable conformers .

Q. How should researchers address contradictory data in reaction optimization (e.g., conflicting yields under similar conditions)?

- Methodological Answer : Systematically vary one parameter at a time (e.g., solvent polarity, temperature) using design of experiments (DoE) software. For example, a 2016 study resolved yield inconsistencies in nitration by identifying trace moisture as a critical variable—strict anhydrous conditions (molecular sieves in DCM) improved reproducibility .

Q. What purification strategies are effective for removing polar byproducts (e.g., hydroxylated intermediates) from the target compound?

- Methodological Answer : Use silica gel column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar impurities. For persistent contaminants, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) . Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) selectively retains ionic byproducts .

Q. Which advanced analytical techniques can elucidate electronic effects of the nitro and methoxy substituents on the tetrahydroisoquinoline core?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy in ethanol (λmax ~270 nm for nitro-aromatics) quantifies conjugation effects . X-ray crystallography provides precise bond-length data, revealing resonance stabilization between the nitro group and aromatic π-system . Cyclic voltammetry (e.g., in DMF with 0.1 M TBAPF6) measures redox potentials linked to electron-withdrawing effects .

Q. How can this compound serve as a precursor in structure-activity relationship (SAR) studies for central nervous system (CNS) drug discovery?

- Methodological Answer : The nitro group facilitates reduction to amines for further functionalization (e.g., Pd/C hydrogenation to 7-amino derivatives). Coupling with sulfonamide or urea moieties via EDC/HOBt chemistry generates analogs for testing μ-opioid receptor affinity . In vivo metabolic stability can be assessed using liver microsome assays (e.g., human CYP3A4 incubation, LC-MS/MS quantification) .

Properties

IUPAC Name |

tert-butyl 6-methoxy-7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-6-5-10-8-13(21-4)12(17(19)20)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGSQXWPJRFDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.